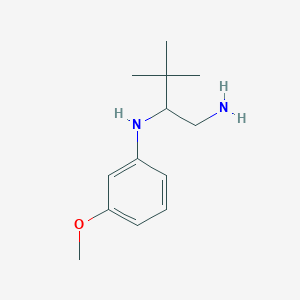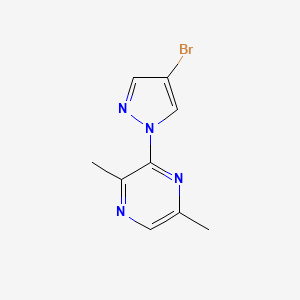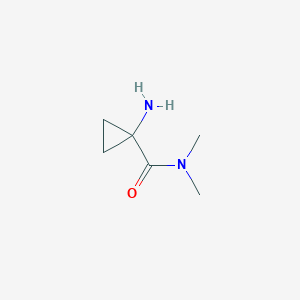
6-氨基-3-溴-2-氟苯甲酸
概述
描述
6-Amino-3-bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It belongs to the class of benzoic acids and is characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring. This compound is commonly used as a starting material in the synthesis of various pharmaceuticals and organic molecules .
科学研究应用
6-Amino-3-bromo-2-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
安全和危害
作用机制
Target of Action
6-Amino-3-bromo-2-fluorobenzoic acid is a part of the benzoic acids class . It is commonly utilized as a starting material for the production of drug development, pharmaceuticals, and other organic molecules . .
Mode of Action
It is known that the bromine atom on the benzene ring can undergo suzuki coupling to connect another aromatic group . Additionally, the carboxylic acid group on the benzene ring can be converted into other active functional groups such as hydroxyl, aldehyde, and amide .
Biochemical Pathways
It is known that the compound can be used in the synthesis of peptides and other biomolecules, suggesting that it may play a role in these biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.21, indicating its lipophilicity .
Result of Action
Given its use in the synthesis of peptides and other biomolecules, it may have effects related to these molecules .
生化分析
Biochemical Properties
6-Amino-3-bromo-2-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The compound’s interactions with proteins may involve binding to specific sites, altering protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 6-Amino-3-bromo-2-fluorobenzoic acid on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes. These cellular effects are essential for understanding the compound’s potential therapeutic and toxicological properties .
Molecular Mechanism
At the molecular level, 6-Amino-3-bromo-2-fluorobenzoic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity. The compound can act as an enzyme inhibitor or activator, modulating the catalytic activity of enzymes involved in metabolic pathways. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s mode of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-3-bromo-2-fluorobenzoic acid may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the compound may degrade into different metabolites, which could have distinct biological activities. Additionally, prolonged exposure to the compound may lead to adaptive cellular responses, altering its effects over time. These temporal effects are important for understanding the compound’s behavior in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Amino-3-bromo-2-fluorobenzoic acid can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it could cause toxic or adverse effects. For example, high doses of the compound may lead to cellular toxicity, affecting cell viability and function. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and its potential side effects in animal models .
Metabolic Pathways
6-Amino-3-bromo-2-fluorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by specific enzymes, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Amino-3-bromo-2-fluorobenzoic acid within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. For example, specific transporters may facilitate the uptake of the compound into cells, while binding proteins may affect its distribution within cellular compartments. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-Amino-3-bromo-2-fluorobenzoic acid can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization is essential for elucidating the compound’s mode of action and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-3-bromo-2-fluorobenzoic acid typically involves multiple steps, starting from o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for cost-effectiveness and efficiency. The use of mild reaction conditions and readily available reagents makes the process suitable for large-scale manufacturing .
化学反应分析
Types of Reactions: 6-Amino-3-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
相似化合物的比较
- 3-Bromo-2-fluoro-6-methyl-benzoic acid
- 4-Bromo-3-fluorophthalic acid
- 3-Bromo-5-chloro-2-fluorobenzoic acid
- 3-Bromo-2,6-difluorobenzoic acid
Comparison: 6-Amino-3-bromo-2-fluorobenzoic acid is unique due to the presence of the amino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
属性
IUPAC Name |
6-amino-3-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEJVMJQKLRHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036756-03-2 | |
| Record name | 6-Amino-3-bromo-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)



![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)
![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)
![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)



![2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B1374236.png)
